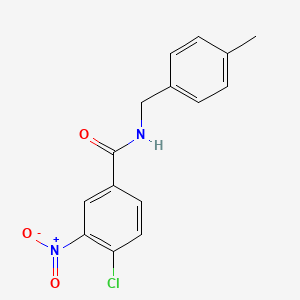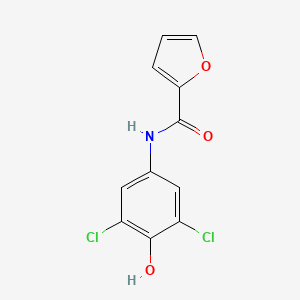
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor activity. This molecule has been shown to have a significant impact on a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.
Mecanismo De Acción
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide selectively inhibits the TGF-β type I receptor activity by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of TGF-β signaling. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to be highly selective for the TGF-β type I receptor, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to have a significant impact on a variety of cellular processes. Inhibition of TGF-β signaling by 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration and invasion. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has also been shown to affect extracellular matrix deposition and remodeling, which is important in the context of fibrosis and tissue repair. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate the differentiation of various cell types, including stem cells and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the TGF-β type I receptor. This allows researchers to specifically target TGF-β signaling without affecting other signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is also relatively easy to use, and its effects can be easily measured using a variety of assays. However, one limitation of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is its potential off-target effects, which can complicate the interpretation of results. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer metastasis. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, and further research is needed to investigate its potential as a therapeutic agent for cancer. Another area of interest is the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in tissue engineering and regenerative medicine. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate stem cell differentiation, and further research is needed to investigate its potential for tissue repair and regeneration. Finally, the development of more potent and selective TGF-β type I receptor inhibitors is an area of ongoing research, which could lead to the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 4-morpholinylcarbonylthiourea. The final product is obtained through purification and recrystallization. The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been described in several publications, including a detailed protocol published in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been widely used in scientific research as a tool to investigate the role of TGF-β signaling in various biological processes. This molecule has been shown to inhibit the TGF-β type I receptor activity, which is essential for the activation of downstream signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been used to study the role of TGF-β signaling in cancer, fibrosis, and other diseases. It has also been used to investigate the effects of TGF-β signaling on stem cell differentiation and development.
Propiedades
IUPAC Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-9-3-1-2-4-10(9)21-12(11)13(18)16-14(20)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHLZDMTYNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)